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Compound of Interest

Compound Name: H-Hyp-OMe hydrochloride

Cat. No.: B555354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

H-Hyp-OMe hydrochloride (trans-4-Hydroxy-L-proline methyl ester hydrochloride) is a

versatile proline derivative extensively utilized in biomedical research and drug development.

Its unique structural features, including a secondary amine, a methyl-esterified carboxylic acid,

and a hydroxyl group, make it a valuable building block for a range of applications, from

peptide synthesis to the construction of complex therapeutic modalities like Antibody-Drug

Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide

provides an in-depth overview of its primary research applications, supported by experimental

protocols and quantitative data for related compounds.

Core Applications in Research
H-Hyp-OMe hydrochloride's utility in research can be categorized into several key areas:

Peptide Synthesis: As a modified amino acid, it is incorporated into synthetic peptides to

induce specific secondary structures, enhance stability, and provide a site for further

chemical modification at the hydroxyl group.

Drug Development and Medicinal Chemistry: It serves as a scaffold or intermediate in the

synthesis of small molecule inhibitors and other pharmaceutical compounds, particularly

those targeting collagen-related pathologies.
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PROTAC and ADC Linkers: The molecule is employed as a non-cleavable, alkyl-chain-based

linker in the synthesis of ADCs and PROTACs, connecting the targeting moiety (antibody or

small molecule ligand) to the cytotoxic payload or E3 ligase ligand, respectively[1].

Matrix Metalloproteinase (MMP) Inhibition: Derivatives of hydroxyproline have been shown to

act as inhibitors of MMPs, a family of enzymes involved in the degradation of the

extracellular matrix and implicated in diseases such as cancer and arthritis.

Anti-inflammatory Research: A closely related derivative has demonstrated anti-inflammatory

properties through the inhibition of TNF-α and other inflammatory mediators[1].

Quantitative Data
While specific quantitative data for H-Hyp-OMe hydrochloride is not extensively published in

readily accessible literature, the following tables present data for closely related proline and

hydroxyproline derivatives to provide a contextual understanding of their activity.

Table 1: Inhibitory Activity of Proline-Based Compounds against Matrix Metalloproteinases

Compound MMP-1 IC₅₀ (nM) MMP-3 IC₅₀ (nM) Reference

Proline-based Inhibitor

14
<100 <10 [2]

Proline-based Inhibitor

34
>1000 >100 [2]

(2S,4S)-4-

Hydroxyproline

Derivative 4

- -
Selective picomolar

inhibitor of MMP-13[3]

Note: The data above is for structurally related proline derivatives, not H-Hyp-OMe
hydrochloride itself, but illustrates the potential for this class of compounds as MMP inhibitors.

Table 2: Binding Affinity of a Hydroxyproline-Based Ligand for the VHL E3 Ligase
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Compound
Binding Affinity (Kd) to
VHL (nM)

Reference

Representative

Hydroxyproline-based VHL

Ligand

185 [4]

Note: This data is for a representative hydroxyproline-based molecule used in the development

of PROTACs and demonstrates the utility of the hydroxyproline scaffold in targeting E3 ligases.

Experimental Protocols
The following are detailed methodologies for key experiments involving H-Hyp-OMe
hydrochloride and related applications.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Incorporating H-Hyp-OMe Hydrochloride
This protocol outlines the manual solid-phase synthesis of a peptide incorporating H-Hyp-OMe
hydrochloride using Fmoc/tBu strategy.

Materials:

Fmoc-protected amino acids

H-Hyp-OMe hydrochloride

Rink Amide resin (or other suitable resin)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine solution (20% in DMF)

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
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b]pyridinium 3-oxid hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5%

triisopropylsilane)

Diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for

20 minutes. Drain and repeat for another 5 minutes. Wash the resin thoroughly with DMF

(3x) and DCM (3x).

Amino Acid Coupling (Standard Amino Acids): a. Dissolve the Fmoc-protected amino acid (3

eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the amino acid

solution to activate it. c. Add the activated amino acid solution to the deprotected resin and

agitate for 1-2 hours. d. Monitor the coupling completion using a Kaiser test. e. Wash the

resin with DMF (3x) and DCM (3x).

Coupling of H-Hyp-OMe Hydrochloride: a. For the coupling of H-Hyp-OMe hydrochloride,

it is first necessary to protect the N-terminus with an Fmoc group. This can be achieved in

solution phase prior to its use in SPPS. b. Alternatively, if coupling a preceding amino acid to

the N-terminus of a resin-bound hydroxyproline, follow the standard coupling protocol.

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the

peptide sequence.

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection

as described in step 2.

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the TFA

cleavage cocktail and agitate for 2-3 hours.
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Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by

adding cold diethyl ether.

Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude

peptide by reverse-phase HPLC.

Protocol 2: General Procedure for PROTAC Synthesis
Using a Hydroxyproline-Based Linker
This protocol provides a general workflow for the synthesis of a PROTAC, where H-Hyp-OMe
hydrochloride can be a component of the linker.

Materials:

Warhead ligand (binds to the protein of interest) with a suitable functional group for linker

attachment.

E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a hydroxyproline-based

ligand for VHL) with a functional group for linker attachment.

H-Hyp-OMe hydrochloride as part of the linker.

Coupling reagents (e.g., HATU, HBTU, EDC/HOBt).

Solvents (DMF, DMSO, DCM).

Purification supplies (silica gel chromatography, HPLC).

Procedure:

Linker Synthesis: Synthesize a linker containing the H-Hyp-OMe moiety. This typically

involves functionalizing the hydroxyl group or using the secondary amine for extension, while

the methyl ester can be hydrolyzed to a carboxylic acid for coupling.

Coupling of Linker to Warhead: a. Dissolve the warhead ligand and the synthesized linker in

an appropriate solvent like DMF. b. Add coupling reagents and a base (e.g., DIPEA). c. Stir
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the reaction at room temperature until completion, monitored by TLC or LC-MS. d. Purify the

warhead-linker conjugate by column chromatography.

Coupling of Warhead-Linker to E3 Ligase Ligand: a. Dissolve the purified warhead-linker

conjugate and the E3 ligase ligand in a suitable solvent. b. Add coupling reagents and a

base. c. Stir the reaction until completion. d. Purify the final PROTAC molecule using HPLC.

Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Protocol 3: General Procedure for Antibody-Drug
Conjugate (ADC) Synthesis with a Non-Cleavable Linker
This protocol outlines the general steps for conjugating a drug to an antibody using a non-

cleavable linker, for which H-Hyp-OMe hydrochloride can be a precursor.

Materials:

Monoclonal antibody (mAb).

Payload (cytotoxic drug) with a reactive handle.

Linker precursor (e.g., a derivative of H-Hyp-OMe hydrochloride with a maleimide group).

Reducing agent (e.g., TCEP).

Conjugation buffer (e.g., phosphate buffer with EDTA).

Purification system (e.g., size exclusion chromatography).

Procedure:

Antibody Reduction: a. Prepare the mAb in a suitable buffer. b. Add a controlled amount of a

reducing agent like TCEP to reduce a specific number of interchain disulfide bonds, exposing

reactive thiol groups. c. Incubate at 37°C for 1-2 hours.

Linker-Payload Conjugation: a. Dissolve the maleimide-functionalized linker-payload (derived

from a precursor like H-Hyp-OMe hydrochloride) in a co-solvent like DMSO. b. Add the
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linker-payload solution to the reduced antibody solution. c. Incubate at room temperature for

1-2 hours to allow the maleimide to react with the antibody's thiol groups.

Purification: a. Purify the ADC from unreacted linker-payload and other reagents using size

exclusion chromatography.

Characterization: a. Characterize the ADC to determine the drug-to-antibody ratio (DAR)

using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

b. Assess the purity and aggregation state by size exclusion chromatography.

Visualizations of Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows

associated with the applications of H-Hyp-OMe hydrochloride.
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Caption: Mechanism of action for a PROTAC utilizing a H-Hyp-OMe based linker.
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Caption: General mechanism of action for an ADC with a non-cleavable linker.
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Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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